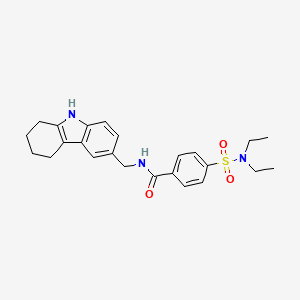
4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiac Electrophysiological Activity
4-(N,N-diethylsulfamoyl)-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide and related compounds have been explored for their potential in cardiac electrophysiological activity. These compounds have shown potency in in vitro assays, comparable to other selective class III agents. This suggests their potential use in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
These compounds have been investigated as inhibitors of carbonic anhydrase isoenzymes, displaying nanomolar inhibitory concentrations. This makes them promising candidates for treating conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma or edema (Supuran et al., 2013).
Biological Activity
Research has also been conducted on the synthesis of related compounds for their biological activity. These studies focus on understanding the structural properties and potential therapeutic applications of these compounds in various biological contexts (Havaldar & Khatri, 2006).
Antimicrobial and Antifungal Action
These compounds have been found to exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as displaying antifungal activity against Candida albicans. This indicates their potential use in developing new antimicrobial and antifungal therapies (Sych et al., 2019).
Enzyme Inhibition and Molecular Docking Study
Further research includes the synthesis of novel Schiff bases from these compounds and their effects on enzyme activities, providing insights into their potential therapeutic applications in various diseases, including metabolic disorders (Alyar et al., 2019).
Carbonic Anhydrase Isoforms Inhibition
The ability of these compounds to inhibit human carbonic anhydrase isoforms suggests their potential in treating diseases related to these enzymes, such as glaucoma and possibly some types of cancer (Abdoli et al., 2018).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-3-27(4-2)31(29,30)19-12-10-18(11-13-19)24(28)25-16-17-9-14-23-21(15-17)20-7-5-6-8-22(20)26-23/h9-15,26H,3-8,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHRCNMHLQJQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2641505.png)
![N-(2,4-difluorophenyl)-2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2641507.png)
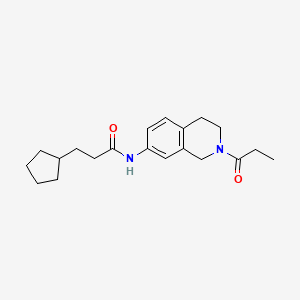
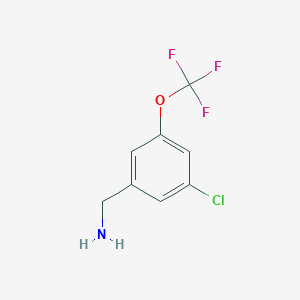
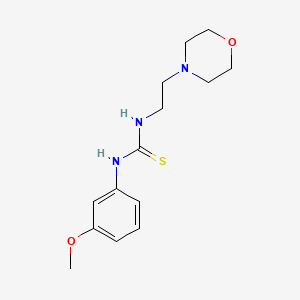
![N-cyclohexyl-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2641514.png)
![5,6-Dihydro-4-(4-methylphenyl)-4H-pyrido[3,2,1-jk]carbazole](/img/structure/B2641515.png)

![5-[(2,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2641518.png)
![5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641521.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)
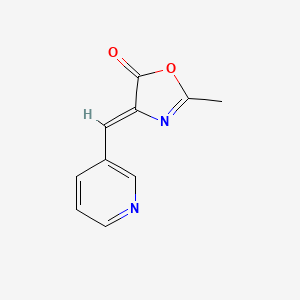

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)